1,3-Diethyl-2-methylbenzimidazol-1-ium-5-amine;iodide
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Overview
Description
1,3-Diethyl-2-methylbenzimidazol-1-ium-5-amine;iodide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of an iodide ion, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-methylbenzimidazol-1-ium-5-amine;iodide typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 2-methylbenzimidazole with diethyl sulfate in the presence of a base such as potassium carbonate. The resulting product is then treated with an iodide source, such as sodium iodide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-methylbenzimidazol-1-ium-5-amine;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in an aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of 1,3-Diethyl-2-methylbenzimidazol-1-ium-5-amine with different halide ions.
Scientific Research Applications
1,3-Diethyl-2-methylbenzimidazol-1-ium-5-amine;iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2-methylbenzimidazol-1-ium-5-amine;iodide involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl-2-methylbenzimidazole
- 1,3-Diethylbenzimidazolium iodide
- 2-Methylbenzimidazolium iodide
Uniqueness
1,3-Diethyl-2-methylbenzimidazol-1-ium-5-amine;iodide is unique due to the presence of both diethyl and methyl groups on the benzimidazole ring, as well as the iodide ion. This combination of substituents can influence its chemical reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1,3-diethyl-2-methylbenzimidazol-1-ium-5-amine;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3.HI/c1-4-14-9(3)15(5-2)12-8-10(13)6-7-11(12)14;/h6-8H,4-5,13H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXUXAELVSMOE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)N)CC)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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